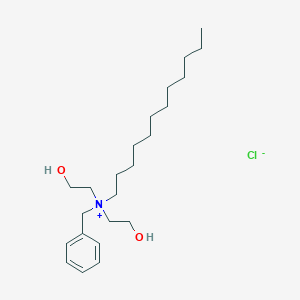
Theogallin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Theogallin has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Theogallin, a trihydroxybenzoic acid glycoside, is a type of polyphenolic compound found in tea It’s known that this compound has antidepressive and cognition-enhancing effects .
Mode of Action
It’s known that this compound can move through the blood-brain barrier in rats, suggesting that it may interact with targets in the brain . This compound shows a power decreasing effect on cortical activity , which might be related to its cognition-enhancing effects.
Biochemical Pathways
The observed effects on cortical activity suggest that this compound may influence neuronal signaling pathways .
Pharmacokinetics
It’s known that this compound or its metabolite quinic acid can move through the blood-brain barrier , indicating good bioavailability in the brain.
Result of Action
This compound has been observed to decrease cortical activity in rats This could potentially lead to changes in neuronal signaling and brain function, which may underlie this compound’s cognition-enhancing effects
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in green tea extract could potentially interact with this compound and affect its action . .
Biochemische Analyse
Biochemical Properties
Theogallin interacts with various biomolecules in the body. In rats, this compound, or its metabolite quinic acid, can move through the blood-brain barrier and can have cognition-enhancing activities . This compound is a type of polyphenolic compound, which are known for their antioxidant properties .
Cellular Effects
This compound has been shown to influence cellular function. It has been observed to enhance the responses of hippocampal pyramidal cells . This enhancement seems to be due to the combined action of glutamic acid and this compound (or its presumable metabolite quinic acid), whereas L-theanine seems to have an opposite effect .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules such as enzymes and proteins. For instance, it has been observed to interact with glutamic acid, leading to changes in brain activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been observed that this compound shows a power decreasing effect on cortical activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the polyphenolic compounds found in tea, which are known to have antioxidant properties
Transport and Distribution
It is known that this compound or its metabolite quinic acid can move through the blood-brain barrier in rats .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that this compound or its metabolites may be found in various compartments within the cell .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Theogallin undergoes several types of chemical reactions, including ester formation, glycosylation, and oxidation . Common reagents used in these reactions include acetic acid and acetonitrile for HPLC separation . Major products formed from these reactions include gallic acid and quinic acid . The ratio of this compound to gallic acid can be used as a biomarker for the authenticity of Pu-erh teas .
Vergleich Mit ähnlichen Verbindungen
Theogallin is similar to other polyphenolic compounds found in tea, such as gallic acid and quinic acid . it is unique in its ability to enhance the umami taste and its potential cognitive-enhancing properties . Similar compounds include:
Gallic Acid: A phenolic acid found in tea and other plants, known for its antioxidant properties.
Quinic Acid: A metabolite of this compound, also found in tea, with potential cognitive-enhancing properties.
Catechins: A group of flavonoids found in tea, known for their antioxidant properties.
This compound stands out due to its unique combination of taste-enhancing and cognitive-enhancing properties, making it a compound of significant interest in both food science and medical research.
Eigenschaften
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLFHGGZNSKDS-FTBFGRRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332031 | |
| Record name | Theogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17365-11-6 | |
| Record name | Theogallin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


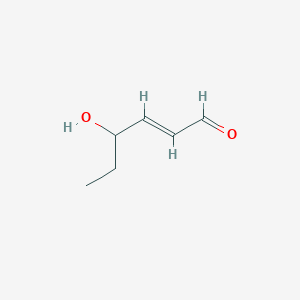
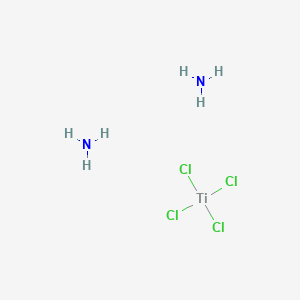
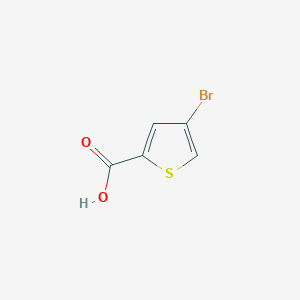

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)


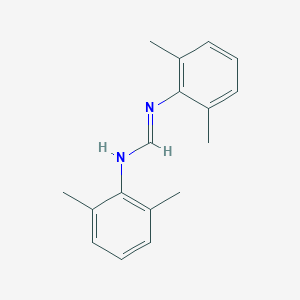
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)


